molecular formula C21H28N2O B1666090 N-(3-Diethylaminopropyl)-2,2-diphenylacetamide CAS No. 298-60-2

N-(3-Diethylaminopropyl)-2,2-diphenylacetamide

Cat. No. B1666090
CAS RN: 298-60-2
M. Wt: 324.5 g/mol
InChI Key: KYNMLOIKAXXFMV-UHFFFAOYSA-N
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Description

Arpenal is a ganglionic blocking agent which may be useful in the treatment of bronchial asthma.

Scientific Research Applications

Herbicide Metabolism and Phytotoxicity

Research has shown that diphenamid, a related compound to N-(3-Diethylaminopropyl)-2,2-diphenylacetamide, is metabolized by soil fungi into more toxic metabolites, affecting the growth of plants like tomato and barnyard-grass seedlings. This highlights its significance in agricultural contexts for controlling weed growth (Kesner & Ries, 1967).

Impact on Plant Growth and Development

Diphenamid inhibits adventitious roots in plants like sorghum and corn, affecting their growth. This indicates its potential impact on plant development and its role in the study of plant physiology (Nishimoto & Warren, 1971).

Phytotoxicity of Analogs

Studies have compared the phytotoxicity of diphenamid and its analogs, including N-methyl-2,2-diphenylacetamide and 2,2-diphenylacetamide, on various plants. Such research is crucial for understanding the differential impacts of chemical compounds on plant life (Gentner, 1969).

Metabolism in Plants and Animals

The metabolism of diphenamid in plants and animals like rats has been extensively studied. This research is critical for understanding the environmental impact and safety of such compounds (McMahon & Sullivan, 1965).

Uptake, Translocation, and Effects in Plants

Research on how plants uptake and translocate diphenamid reveals its herbicidal effects, contributing to our understanding of how chemicals affect plant physiology and development (Deli & Warren, 1970).

Environmental Influence on Herbicide Activity

Studies have shown that environmental factors like humidity and light intensity can significantly influence the activity of diphenamid, impacting its effectiveness as a herbicide (Lynch & Sweet, 1971).

Metabolism in Soybean Cell Suspensions

The metabolism of diphenamid in soybean cell suspensions has been studied to understand the fate of this herbicide in agricultural settings (Davis et al., 1978).

Translocation and Degradation in Plants

Investigations into the translocation and degradation of diphenamid in various plant species provide insights into the plant-chemical interactions and potential environmental impacts (Bingham & Shaver, 1971).

HDAC Inhibitors for Cancer Research

N-hydroxy-2,2-diphenylacetamide, a derivative of diphenamid, has been identified as a selective HDAC class IIa inhibitor, showing promise in cancer research (Tessier et al., 2009).

Antimicrobial Activity

Derivatives of diphenylamine, related to diphenamid, have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. Such research is valuable in the development of new antimicrobial agents (Kumar & Mishra, 2015).

properties

CAS RN

298-60-2

Product Name

N-(3-Diethylaminopropyl)-2,2-diphenylacetamide

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2,2-diphenylacetamide

InChI

InChI=1S/C21H28N2O/c1-3-23(4-2)17-11-16-22-21(24)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3,(H,22,24)

InChI Key

KYNMLOIKAXXFMV-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

arpenal
N-(3-diethylaminopropyl)-2,2-diphenylacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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